![molecular formula C13H8Cl2O2 B1371255 3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 334018-55-2](/img/structure/B1371255.png)

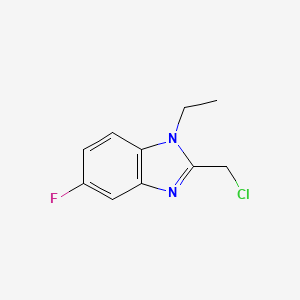

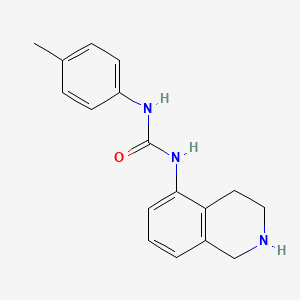

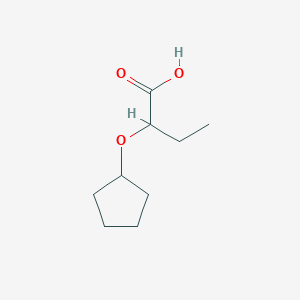

3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Vue d'ensemble

Description

3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is a synthetic organic compound . It is a derivative of biphenyl, which is a type of polychlorinated biphenyl (PCB). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

Synthesis Analysis

The synthesis of dichlorinated biphenyl derivatives can be challenging due to the need for starting materials with suitable substitution patterns . A novel synthesis strategy has been reported, which involves the nucleophilic aromatic substitution of commercially available fluoroarenes with sodium methoxide . This reaction provides good to excellent yields of the desired methoxylated products .Molecular Structure Analysis

The molecular structure of 3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid can be represented by the formula C12H8Cl2 . It has a molecular weight of 223.09 g/mol .Applications De Recherche Scientifique

Synthesis and Characterization

- Electrochemically Induced Reactions : A study highlighted the electro-induced SRN1 reaction process, which involved the selective substitution at 1,4-dichlorobenzene to obtain 3',5'-di-tert-butyl-4'-hydroxy-1,1'-biphenyl-4-carboxylic acid (Combellas et al., 1993).

- Synthesis of Organotin(IV) Carboxylates : A study synthesized tri- and diorganotin(IV) carboxylates with 2′,4′-difluoro-4-hydroxy-[1,1′]-biphenyl-3-carboxylic acid, which were characterized by various spectroscopic techniques and evaluated for antibacterial and antifungal activities (Ahmad et al., 2002).

- Novel Biphenyl Derivatives : Research involved synthesizing novel Biphenyl 4-carboxylic acid derivatives and characterizing them through elemental analysis, IR, 1H NMR, and mass spectra (Patel et al., 2009).

Chemical Properties and Applications

- Amidation of Carboxylic Acids : A study demonstrated the effective amidation of carboxylic acids using specific compounds, including derivations of dichloro-biphenyl carboxylic acid (Kang et al., 2008).

- Protecting Group for Carboxylic Acids : Research described a new protecting group for carboxylic acids, demonstrating stability to various acids, bases, and nucleophiles. The study included derivatives of dichloro-biphenyl carboxylic acid (Kurosu et al., 2007).

- One-step Synthesis of Biphenyldicarboxylic Acid : A study achieved the introduction of two carboxyl groups into biphenyl to produce biphenyldicarboxylic acid, using β-cyclodextrin as a catalyst (Shiraishi et al., 1998).

Structural and Spectroscopic Studies

- Structural and Thermal Characteristics : A novel 4,4′-disubstituted biphenyl derivative was synthesized and characterized, providing insights into the structure and stability of such compounds (Sienkiewicz-Gromiuk et al., 2014).

- Metalation of Unprotected Biphenyl Carboxylic Acids : Research discussed the metalation reactions of biphenyl carboxylic acids, exploring their electrophilic substitution and structural implications (Tilly et al., 2006).

Additional Chemical Reactions

- Facile Synthesis of Carboxylic Anhydrides : A novel synthesis method for carboxylic anhydrides from carboxylic acid was presented, which included the use of dichloro-biphenyl carboxylic acid derivatives (Kim et al., 2003).

- Formation of Bis(dichloro-hydroxyphenyl)methane : This study aimed to reduce dichloro-hydroxybenzoic acid, leading to the formation of bis(dichloro-hydroxyphenyl)methane through a cross-linking process (Ritmaleni et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-4-(4-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEQOSLLOAEEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626168 | |

| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(4-chlorophenyl)benzoic acid | |

CAS RN |

334018-55-2 | |

| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one](/img/structure/B1371179.png)

amine hydrochloride](/img/structure/B1371186.png)

![Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1371192.png)

![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1371195.png)